molecular formula C10H7F13O3 B12088010 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12088010
M. Wt: 422.14 g/mol
InChI Key: ZIRDMXNMVFKDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of perfluorohexyl iodide with tetrafluoropropyl carbonate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate finds extensive use in scientific research across various fields:

Mechanism of Action

The mechanism by which 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include modifications to hydrophobic interactions and the stabilization of specific molecular conformations .

Comparison with Similar Compounds

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate is unique compared to other similar compounds due to its specific fluorination pattern and carbonate group. Similar compounds include:

The uniqueness of this compound lies in its specific combination of fluorinated segments and carbonate functionality, which imparts distinct properties not found in other similar compounds.

Properties

Molecular Formula

C10H7F13O3

Molecular Weight

422.14 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C10H7F13O3/c11-4(12)6(13,14)3-26-5(24)25-2-1-7(15,16)8(17,18)9(19,20)10(21,22)23/h4H,1-3H2

InChI Key

ZIRDMXNMVFKDBP-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(C(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.